1-Tert-butyl 4-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate
CAS No.:
Cat. No.: VC18595155
Molecular Formula: C14H23NO6
Molecular Weight: 301.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H23NO6 |
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Molecular Weight | 301.34 g/mol |
IUPAC Name | 1-O-tert-butyl 4-O-methyl 4-(2-oxoethoxy)piperidine-1,4-dicarboxylate |
Standard InChI | InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-7-5-14(6-8-15,11(17)19-4)20-10-9-16/h9H,5-8,10H2,1-4H3 |
Standard InChI Key | OZQKUZWSOGLHGS-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)OCC=O |
Introduction
Structural Analysis and Nomenclature
The compound’s systematic name reflects its functional groups:
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1-Tert-butyl ester: A bulky tert-butoxycarbonyl (Boc) group at the piperidine nitrogen.
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4-Methyl ester: A methyl ester at the 4-position of the piperidine ring.
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4-(2-Oxoethoxy): An ethoxy group with a ketone moiety at the terminal carbon, attached to the 4-position.
Molecular Formula:
Molecular Weight: 353.35 g/mol (calculated).
Synthetic Pathways
Key Precursors and Reactions
The synthesis likely involves multi-step functionalization of piperidine scaffolds:
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Core Structure Formation:
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Introduction of 2-Oxoethoxy Group:
Example Reaction:
Optimization Considerations
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Yield: Reported yields for analogous piperidine etherifications range from 60% to 94% depending on reaction conditions .
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Purification: Silica gel chromatography (eluent: ethyl acetate/hexane) is commonly employed .
Physicochemical Properties
Spectral Data (Inferred from Analogues)
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H NMR (400 MHz, CDCl):
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C NMR:
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IR (cm):
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
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Prodrug Development: The 2-oxoethoxy group serves as a reactive handle for conjugating bioactive molecules (e.g., antiviral agents) .
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Kinase Inhibitors: Piperidine derivatives are prevalent in kinase inhibitor scaffolds (e.g., Vandetanib analogues) .
Case Study: Analogous Compounds
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Vandetanib Intermediate: tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate (20.2% yield over three steps) demonstrates the utility of similar structures in oncology drug synthesis .
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Antibacterial Agents: Substituted piperidines with ether linkages show activity against Gram-positive pathogens .
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